molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6

Ethyl 4-(1-aminoethyl)benzoate

Cat. No. B1424215
M. Wt: 193.24 g/mol
InChI Key: FQWWOESDLILZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .


Synthesis Analysis

Ethyl 4-(1-aminoethyl)benzoate can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-aminoethyl)benzoate has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .


Chemical Reactions Analysis

Ethyl 4-(1-aminoethyl)benzoate has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .


Physical And Chemical Properties Analysis

Ethyl 4-(1-aminoethyl)benzoate is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .

Scientific Research Applications

Synthesis and Optical Properties

  • Optical Nonlinear Properties : Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in optical applications. A study synthesized derivatives and investigated their nonlinear refractive index and optical limiting properties, highlighting their potential as optical limiters (Abdullmajed et al., 2021).

Biochemical and Pharmacological Research

  • Antiplatelet Activity : Derivatives of ethyl 4-(1-aminoethyl)benzoate have been explored for their antiplatelet activity, which is significant in developing new antiplatelet drug candidates (Chen et al., 2008).
  • Antijuvenile Hormone Agents : It has been used in the study of antijuvenile hormone agents, showing potential in inducing precocious metamorphosis in insects, which can be beneficial in pest control (Kaneko et al., 2011).

Material Science and Chemical Engineering

  • Crystal Growth for Electro-Optical Applications : The compound has been examined for its potential in electro-optical applications, specifically in the growth of bulk-size crystals suitable for such uses (Krishna et al., 2017).
  • Selective Reagent for Anion Precipitation : It has been tested as a reagent for selectively precipitating certain anions from aqueous solutions, which is important in environmental chemistry and water treatment processes (Heininger & Meloan, 1992).

Medical Research

  • Gastroprotective Activity : Ethyl 4-(1-aminoethyl)benzoate derivatives have been studied for their gastroprotective properties against ulcers in animal models, suggesting potential therapeutic uses (Halabi et al., 2014).

Pharmacological Synthesis

  • Synthesis of Novel Compounds : The compound has been used as a starting material for the synthesis of various novel compounds, demonstrating its versatility in pharmaceutical chemistry (Qiao-yun, 2012).

Anticancer Research

  • Antileukemic Activity : It is related to derivatives that have been evaluated for their potential in treating leukemia, providing insights into novel cancer therapies (Zee-Cheng & Cheng, 1979).

Safety And Hazards

Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

ethyl 4-(1-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWOESDLILZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-aminoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(1-aminoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.